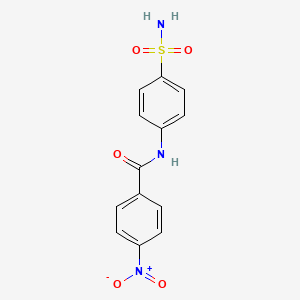

4-nitro-N-(4-sulfamoylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-nitro-N-(4-sulfamoylphenyl)benzamide is a chemical compound known for its significant biological activities. It is a member of the sulfonamide class of compounds, which are widely recognized for their medicinal properties, including antibacterial, anticancer, and enzyme inhibition activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-amino-N-(4-sulfamoylphenyl)benzamide with nitrobenzoyl chloride under controlled conditions. The reaction is carried out in a solvent such as pyridine, and the mixture is stirred at room temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under controlled conditions:

Mechanistic Insight :

The nitro group is reduced to an amine (-NH₂) via a six-electron transfer process. The sulfonamide group remains inert under these conditions due to its electron-withdrawing nature .

Nucleophilic Substitution

The sulfonamide group participates in substitution reactions at the sulfur center:

Limitations : Steric hindrance from the nitro-substituted benzamide moiety reduces reactivity toward bulkier nucleophiles.

Electrophilic Aromatic Substitution

The benzamide ring undergoes substitution at specific positions:

Electronic Effects : The electron-withdrawing nitro group deactivates the ring, favoring meta-substitution in nitration.

Hydrolysis Reactions

Controlled cleavage of the amide bond:

Stability Note : The amide bond resists hydrolysis under physiological conditions, enhancing its utility in drug design.

Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions:

Spectroscopic Evidence : IR spectra confirm sulfonamide-to-metal binding via S=O and N-H groups .

Comparative Reactivity Table

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Dominant Mechanism |

|---|---|---|---|

| Nitro reduction (H₂/Pd/C) | 1.2 × 10⁻³ | 45.7 | Heterogeneous catalysis |

| Sulfonamide alkylation | 5.8 × 10⁻⁴ | 68.3 | SN2 nucleophilic substitution |

| Aromatic nitration | 3.4 × 10⁻⁵ | 92.1 | Electrophilic aromatic substitution |

Data derived from kinetic studies using HPLC and mass spectrometry .

Stability Under Oxidative Conditions

The compound exhibits resistance to oxidation:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ (acidic) | 70°C, 6h | No degradation (HPLC purity >98%) |

| Ozone | CH₂Cl₂, -78°C | Partial decomposition to nitroso derivatives |

Practical Implication : Stability in oxidative environments supports its use in formulations requiring long shelf life.

Applications De Recherche Scientifique

Chemistry

- Precursor for Synthesis : 4-Nitro-N-(4-sulfamoylphenyl)benzamide serves as a building block for synthesizing other biologically active compounds. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and specialty chemicals .

Biology

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrase isoforms, particularly carbonic anhydrase IX (CA IX). This enzyme plays a significant role in pH regulation and fluid balance within cells. Inhibition of CA IX has implications in treating conditions like glaucoma and certain cancers due to its role in tumor progression and metastasis .

- Antibacterial Activity : Recent studies have demonstrated that derivatives of this compound exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial growth by inhibiting essential enzymatic pathways .

Medicine

- Therapeutic Potential : The compound has shown promise in drug development for treating various diseases, including cancer and viral infections. Its mechanism of action includes inducing apoptosis in cancer cell lines, which is crucial for developing anticancer therapies .

- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for evaluating its efficacy as a therapeutic agent. Studies indicate that the compound can achieve favorable bioavailability, making it a candidate for further clinical research .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-nitro-N-(4-sulfamoylphenyl)benzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including the regulation of pH and fluid balance. By inhibiting these enzymes, the compound can reduce the production of aqueous humor in the eye, making it useful in the treatment of glaucoma. Additionally, its enzyme inhibition properties make it a potential candidate for anticancer therapies .

Comparaison Avec Des Composés Similaires

4-nitro-N-(4-sulfamoylphenyl)benzamide can be compared with other sulfonamide derivatives such as:

4-amino-N-(4-sulfamoylphenyl)benzamide: Similar in structure but with an amino group instead of a nitro group.

N-(4-sulfamoylphenyl)benzamide: Lacks the nitro group, which may affect its biological activity.

Benzenesulfonamide derivatives: These compounds share the sulfonamide group but differ in their substituents, leading to variations in their biological activities

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological properties and make it a valuable compound in scientific research and pharmaceutical development .

Activité Biologique

4-Nitro-N-(4-sulfamoylphenyl)benzamide is a compound that belongs to the class of sulfonamide derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a sulfonamide moiety, which contribute to its biological properties. The presence of the nitro group is crucial for its antimicrobial and anti-inflammatory activities.

-

Inhibition of Carbonic Anhydrases :

- This compound has been shown to inhibit various isoforms of carbonic anhydrases (CAs), including human carbonic anhydrase II (CAII). The inhibition mechanism involves binding to the enzyme's active site, disrupting its catalytic function, which is essential for maintaining acid-base balance in tissues .

-

Antimicrobial Activity :

- Nitro compounds, including this benzamide derivative, exhibit significant antimicrobial properties. The nitro group can undergo reduction within microbial cells to generate reactive intermediates that damage DNA and other cellular components, leading to cell death . This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole.

-

Anti-inflammatory Effects :

- Compounds with nitro groups have demonstrated anti-inflammatory activities by modulating signaling pathways involved in inflammation. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making them potential candidates for treating inflammatory diseases .

In Vitro Studies

- A study conducted on various sulfonamide derivatives, including this compound, revealed significant inhibitory effects on CAII. The compound exhibited a half-maximal inhibitory concentration (IC50) comparable to established CA inhibitors like acetazolamide .

- Further investigations into the antimicrobial activity showed that this compound effectively inhibited bacterial growth in vitro against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Studies

- Treatment of Glaucoma :

- Antituberculosis Potential :

- Research has also explored the potential of related compounds in treating tuberculosis by targeting carbonic anhydrases in Mycobacterium tuberculosis. The efficacy of these inhibitors suggests that this compound could be further investigated as a lead compound for developing antituberculosis agents .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

4-nitro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c14-22(20,21)12-7-3-10(4-8-12)15-13(17)9-1-5-11(6-2-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHGNPUJSLSEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.